molecular formula C8H7F3O2S B14799331 Ethyl 3-(trifluoromethyl)thiophene-2-carboxylate

Ethyl 3-(trifluoromethyl)thiophene-2-carboxylate

Cat. No.: B14799331
M. Wt: 224.20 g/mol
InChI Key: CPEACRXZAZSRDN-UHFFFAOYSA-N
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Description

Ethyl 3-(trifluoromethyl)thiophene-2-carboxylate is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The trifluoromethyl group at the 3-position and the ethyl ester at the 2-position of the thiophene ring confer unique chemical properties to this compound, making it valuable in various scientific and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(trifluoromethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated thiophenes .

Mechanism of Action

The mechanism of action of ethyl 3-(trifluoromethyl)thiophene-2-carboxylate involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development . The compound’s interaction with specific enzymes and receptors can modulate various biochemical pathways, leading to its observed biological effects .

Properties

Molecular Formula

C8H7F3O2S

Molecular Weight

224.20 g/mol

IUPAC Name

ethyl 3-(trifluoromethyl)thiophene-2-carboxylate

InChI

InChI=1S/C8H7F3O2S/c1-2-13-7(12)6-5(3-4-14-6)8(9,10)11/h3-4H,2H2,1H3

InChI Key

CPEACRXZAZSRDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CS1)C(F)(F)F

Origin of Product

United States

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